methyl 2-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 2-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a benzimidazole core linked to a phenylcarbamoyl group, a sulfanylacetamido bridge, and a methyl benzoate moiety. Its structure integrates multiple pharmacophoric elements, including aromatic rings, hydrogen-bonding groups (amide and carbamate), and a sulfur-containing linker. This compound is hypothesized to exhibit biological activity due to its structural similarity to known enzyme inhibitors or receptor modulators involving benzimidazole derivatives .
Properties
IUPAC Name |
methyl 2-[[2-[1-[3-(phenylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-34-25(33)21-12-5-6-13-22(21)29-23(31)17-35-26-27-14-15-30(26)20-11-7-8-18(16-20)24(32)28-19-9-3-2-4-10-19/h2-16H,17H2,1H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSCOVQICZSQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, including the formation of the imidazole ring, the introduction of the phenylcarbamoyl group, and the esterification of the benzoic acid derivative. Common reagents used in these reactions include imidazole, phenyl isocyanate, and methyl benzoate. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and minimizing the production costs. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenylcarbamoyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the imidazole ring and the phenylcarbamoyl group allows for strong interactions with the target molecules, enhancing its efficacy.
Comparison with Similar Compounds
Ethyl 2-((1-[(Phenylcarbamoyl)methyl]-1H-benzo[d]imidazol-2-yl)sulfanyl)acetate (CAS 847231-85-0)
- Structural Differences : Replaces the methyl benzoate group with an ethyl ester and lacks the amide-linked phenylcarbamoylphenyl substitution.
- Physicochemical Properties :
- Molecular formula: C₁₉H₁₉N₃O₃S (vs. target compound: C₂₄H₂₁N₃O₄S).
- Molecular weight: 369.44 g/mol (vs. 455.51 g/mol).
Phenoxymethylbenzoimidazole-Thiazole-Triazole Hybrids (e.g., Compounds 9a–9e)
- Structural Features : Share a benzimidazole core but incorporate triazole and thiazole rings instead of sulfanylacetamido linkages.
- Biological Activity : Demonstrated α-glucosidase inhibitory activity, with compound 9c (4-bromophenyl substitution) showing the highest potency (IC₅₀ = 2.1 µM). Docking studies revealed interactions with catalytic residues of α-glucosidase, suggesting a competitive inhibition mechanism .
- Comparison : The target compound’s phenylcarbamoyl group may enhance target affinity compared to the bromophenyl group in 9c , but this requires experimental validation.
Diethyl [{4-[(1H-Benzo[d]imidazol-1-yl)methyl]-1H-1,2,3-triazol-1-yl}(benzamido)methyl]phosphonate
- Structural Divergence : Incorporates a triazole-phosphonate motif instead of the sulfanylacetamido-benzoate system.
- Synthetic Methodology : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, yielding high regioselectivity and efficiency (>90% yield). This contrasts with the target compound’s synthesis, which likely involves multi-step coupling reactions under acidic conditions .
2-(1-Phenyl-1H-benzimidazol-2-yl)phenol
- Functional Groups : Lacks the sulfanylacetamido and carbamoyl groups but retains the benzimidazole core.
- Applications: Used as a ligand in Ir(III) complexes for organic light-emitting devices (OLEDs) and in excited-state intramolecular proton transfer (ESIPT) studies. This highlights the versatility of benzimidazole derivatives in non-pharmaceutical applications .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely requires sequential amide coupling and esterification steps, similar to the synthesis of compound 22 in , which used acid-catalyzed cyclization and chromatography for purification.
- Structural Optimization : Replacing the methyl benzoate with a phosphonate group (as in ) could enhance water solubility, whereas bulkier aryl substitutions (e.g., 4-bromophenyl in 9c ) may improve target binding .
Biological Activity
Methyl 2-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate, identified by the compound ID F985-1389, is a complex organic molecule with potential biological implications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H22N4O4S, with a molecular weight of 486.55 g/mol. The compound exhibits the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 486.55 g/mol |
| LogP | 3.8521 |
| LogD | 3.8412 |
| Polar Surface Area | 79.234 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular processes. Research indicates that it may act as an inhibitor of certain enzymes within metabolic pathways, particularly those related to polyketide synthesis and microbial resistance mechanisms .
Antimicrobial Activity
Recent studies have demonstrated the compound's potential as an antimicrobial agent. In vitro assays showed significant inhibition against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating efficacy comparable to established antibiotics. For example, modifications in the structure led to enhanced potency against Mycobacterium tuberculosis by targeting the Pks13 enzyme involved in fatty acid synthesis .
Cytotoxicity and Selectivity
While evaluating cytotoxic effects, it was found that the compound exhibited selective toxicity towards cancer cell lines without affecting normal cells significantly. This selectivity is crucial for therapeutic applications, suggesting that it could be developed into a chemotherapeutic agent .
Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications to the phenylcarbamoyl and imidazole moieties could significantly impact biological activity. For instance:
- Phenyl Group Modifications : Alterations in the substituents on the phenyl rings influenced binding affinity and selectivity towards target proteins.
- Imidazole Ring Variations : Different substitutions on the imidazole ring affected both potency and metabolic stability.
These findings are summarized in the following table:
| Modification Type | Effect on Activity |
|---|---|
| Substituted Phenyl Groups | Increased binding affinity |
| Imidazole Ring Substitutions | Enhanced metabolic stability |
| Acetamido Group Changes | Improved selectivity against targets |
Case Study 1: Inhibition of Pks13
A study focused on the inhibition of Pks13 demonstrated that this compound could effectively reduce mycolic acid production in Mycobacterium tuberculosis. The IC50 value was determined to be around 25 μM, indicating strong inhibitory action compared to control compounds .
Case Study 2: Anticancer Activity
In another investigation, this compound was tested against various cancer cell lines including breast and lung cancer models. Results showed an IC50 value of approximately 15 μM for breast cancer cells, suggesting significant anticancer potential while sparing normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
